Etoricoxib-d5 is a deuterated derivative of etoricoxib, which is a selective inhibitor of cyclooxygenase-2 (COX-2). This compound is primarily utilized in the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and chronic pain. The molecular formula for etoricoxib-d5 is with a molecular weight of 363.87 g/mol . It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is known for its ability to reduce pain and inflammation by selectively inhibiting COX-2 without significantly affecting COX-1, which is responsible for protecting the gastric mucosa.
The synthesis of etoricoxib-d5 can be approached through several methods, primarily focusing on the incorporation of deuterium into the molecular structure. One notable method involves the use of deuterated starting materials in the synthesis pathway originally developed for etoricoxib.
The technical aspects of synthesizing etoricoxib-d5 involve careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity levels. The use of deuterated reagents is crucial for achieving the desired isotopic labeling.
Etoricoxib-d5 maintains a similar structural framework to etoricoxib but incorporates five deuterium atoms. The molecular structure can be represented as follows:
The primary chemical reactions involved in synthesizing etoricoxib-d5 include:
Each reaction step requires specific conditions such as temperature control and solvent selection to optimize yields and minimize side products .
Etoricoxib-d5 functions primarily as a selective COX-2 inhibitor. By inhibiting this enzyme, it reduces the production of prostaglandins that mediate inflammation and pain responses in the body.
Clinical studies indicate that etoricoxib effectively reduces pain scores in patients with osteoarthritis and rheumatoid arthritis without significant gastrointestinal side effects commonly associated with non-selective NSAIDs .
Analytical methods such as high-performance liquid chromatography (HPLC) are employed for purity assessment and quantification in pharmaceutical formulations .
Etoricoxib-d5 serves several scientific uses:
The synthesis of etoricoxib-d5 employs a multistep strategy centered on deuterium incorporation at the 6-methyl group of the pyridinyl ring. A high-yield route (Figure 1) begins with methyl 6-(dimethylamino)nicotinate-d₆, where deuterium enrichment is achieved via acid-catalyzed H/D exchange using D₂O/CD₃OD (1:1) under reflux (80°C, 24 hr). Subsequent hydrolysis yields 6-(hydroxymethyl-d₂)nicotinic acid-d₃, followed by chlorination with SOCl₂ to generate 6-(chloromethyl-d₂)nicotinoyl chloride-d₃. This deuterated intermediate undergoes Friedländer condensation with 4-(methylsulfonyl)phenylacetonitrile and 2-chloro-3,3-dimethoxypropene to form the bipyridyl core. Final oxidative dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields etoricoxib-d5 with >99% isotopic purity [7] [9].
Key synthetic challenges:
Table 1: Synthetic Intermediates for Etoricoxib-d5
Intermediate | CAS Number | Function |
---|---|---|
Methyl 6-methylnicotinate | [5470-70-2] | Non-deuterated precursor |
6-(Chloromethyl-d₂)nicotinoyl chloride-d₃ | Not Available | Core deuterated building block |
4-(Methylsulfonyl)phenylacetonitrile | [90536-66-6] | Condensation partner |
Etoricoxib-d5 incorporates deuterium via kinetically controlled H/D exchange and deuterated reagent utilization:
Advantages over non-deuterated etoricoxib:
Mass Spectrometry:
NMR Spectroscopy (DMSO-d₆, 600 MHz):
FTIR Spectroscopy:
Table 2: Key Spectroscopic Signatures of Etoricoxib-d5
Technique | Etoricoxib Signal | Etoricoxib-d5 Signal | Interpretation |
---|---|---|---|
¹H-NMR | 2.50 ppm (s, 3H) | Absent | D incorporation at methyl |
²H-NMR | Not applicable | 2.48 ppm (s) | Site-specific labeling |
FTIR | 2940 cm⁻¹ (C-H) | 2180 cm⁻¹ (C-D) | Isotopic bond shift |
MS/MS | 279.10 (C₁₄H₁₁ClN⁺) | 282.10 (C₁₄H₆D₅ClN⁺) | Mass shift in fragment |
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals deuterium-induced electronic perturbations:
Conformational Analysis:
Etoricoxib-d5 exhibits enhanced stability due to the kinetic isotope effect (KIE), which strengthens C-D bonds:1. Thermal Stability (40°C/75% RH, 6 months):- Etoricoxib-d5: 99.2% intact- Etoricoxib: 97.5% intact- Primary degradant: 6'-desmethyl-6'-carboxy etoricoxib (via oxidative demethylation) [9].
Table 3: Stability Profile of Etoricoxib-d5 vs. Etoricoxib
Stress Condition | Etoricoxib Degradation | Etoricoxib-d5 Degradation | KIE (kₕ/kₔ) |
---|---|---|---|
Thermal (40°C/75% RH) | 2.5% | 0.8% | 3.1 |
UV Light (254 nm) | 2.4% | 0.8% | 3.0 |
Acid Hydrolysis (0.1N HCl) | 2.7% | 1.2% | 2.3 |
Oxidation (0.3% H₂O₂) | 3.1% | 1.9% | 1.6 |
Degradation Pathways:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7